benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride
CAS No.: 2227206-01-9
Cat. No.: VC5334350
Molecular Formula: C14H17Cl2N3O2
Molecular Weight: 330.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227206-01-9 |
|---|---|
| Molecular Formula | C14H17Cl2N3O2 |
| Molecular Weight | 330.21 |
| IUPAC Name | benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C14H15N3O2.2ClH/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12;;/h1-5,9,15H,6-8,10H2;2*1H |
| Standard InChI Key | ZUHIPFOHBHDVOG-UHFFFAOYSA-N |
| SMILES | C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₁₄H₁₇Cl₂N₃O₂ and a molecular weight of 330.21 g/mol . Key structural features include:
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A 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core with a bridgehead nitrogen.
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A benzyl ester group at position 2.
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Two hydrochloride counterions stabilizing the protonated amine groups.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | Benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride |
| SMILES | C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3.Cl.Cl |
| InChIKey | ZUHIPFOHBHDVOG-UHFFFAOYSA-N |
| XLogP3-AA | 2.1 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step routes:
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Core Formation: Cyclization of 4(5)-nitroimidazole precursors with bromoacetaldehyde diethyl acetal under basic conditions (K₂CO₃) .
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Esterification: Introduction of the benzyl group via alkylation with benzyl bromide or Mitsunobu reaction.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Key Reactions:
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Buchwald-Hartwig Cross-Coupling: Used to introduce aryl groups at position 3 or 8 of the imidazo[1,2-a]pyrazine core .
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Nucleophilic Substitution: Displacement of methyl sulfone or halogen substituents for further functionalization .
Biological Activities and Applications
Antitumor Activity
Derivatives of this scaffold exhibit DNA-binding properties and inhibit tumor cell proliferation. For example:
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Analogues with bulky aryl groups at position 3 show IC₅₀ values <10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
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The benzyl ester enhances membrane permeability, facilitating intracellular accumulation .
Antibacterial Properties
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Gram-negative activity: Compounds with polar side chains (e.g., morpholine) demonstrate MIC values of 6.25 µg/mL against Pseudomonas aeruginosa, comparable to tetracycline .
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Mechanism: Inhibition of ATP-binding cassette (ABC) transporters, such as VirB11 ATPase in Helicobacter pylori .
Table 2: Biological Data for Representative Analogues
| Compound | Target Organism | Activity (MIC/IC₅₀) | Citation |
|---|---|---|---|
| ND-8454 | Mycobacterium tuberculosis | 0.2 µg/mL | |
| 17k | Bacillus subtilis | 10 µg/mL | |
| PEGylated variant | HCT-116 (colon cancer) | 8.7 µM |
Applications in Drug Discovery
Antitubercular Agents
The scaffold is explored for multi-drug-resistant TB (MDR-TB) due to its metabolic stability and potency against Mycobacterium tuberculosis H37Rv (MIC: 0.2–1.6 µg/mL) .
Hybrid Inhibitors
Bivalent compounds combining imidazo[1,2-a]pyrazines with peptide moieties aim to disrupt bacterial protein complexes (e.g., VirB11 hexamerization) .
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